6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]
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Overview
Description
6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] is a synthetic organic compound characterized by its unique spiro structure, which involves a benzofuran ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Spirocyclization: The final step involves the formation of the spiro structure by reacting the benzofuran intermediate with a suitable pyran precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran or pyran rings using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spiro structure can be utilized in the design of novel materials with unique optical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its fluorine atom, which can be detected using various analytical techniques.
Mechanism of Action
The mechanism of action of 6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The spiro structure also contributes to its stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] is unique due to its specific spiro structure and the presence of a fluorine atom. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-Fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran] is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol. Its unique spirocyclic structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzofuran motif, including 6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran].
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Mitochondrial Dysfunction : The induction of reactive oxygen species (ROS) and mitochondrial membrane dissipation are key mechanisms through which these compounds exert cytotoxic effects on tumor cells .
Case Studies
- In Vitro Studies : In one study, derivatives of benzofuran exhibited significant antiproliferative effects against various cancer cell lines, with some compounds showing up to a 10-fold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .
- Comparative Analysis : A comparative analysis indicated that modifications at specific positions on the benzofuran ring could enhance activity significantly; for instance, introducing a methyl group at the C–3 position increased potency by 2–4 times compared to unsubstituted derivatives .
Antibacterial Activity
Research indicates that 6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran] may also possess antibacterial properties.
- Inhibition of Bacterial Growth : Similar compounds have been shown to inhibit the growth of various pathogenic bacteria through disruption of bacterial cell walls or interference with metabolic pathways.
- Structure-Activity Relationship (SAR) : The presence of fluorine atoms in the structure has been correlated with enhanced antibacterial activity due to increased lipophilicity and ability to penetrate bacterial membranes .
Research Findings
- In Vitro Efficacy : Studies demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to improved efficacy .
Antifungal Activity
The antifungal properties of benzofuran derivatives are also notable.
- Fungal Cell Membrane Disruption : Similar compounds disrupt fungal cell membranes, leading to cell death.
- Targeting Fungal Metabolism : They may interfere with critical metabolic pathways in fungi.
Case Studies
- Efficacy Against Fungal Strains : In vitro tests indicated that certain derivatives showed promising antifungal activity against common pathogens like Candida albicans and Aspergillus species .
Summary Table of Biological Activities
Activity Type | Mechanism | Notable Findings |
---|---|---|
Anticancer | Cell cycle arrest, ROS induction | Up to 10-fold increase in potency compared to CA-4 |
Antibacterial | Growth inhibition | Significant activity against Gram-positive bacteria |
Antifungal | Membrane disruption | Effective against Candida and Aspergillus species |
Properties
Molecular Formula |
C12H13FO2 |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
6-fluorospiro[3H-1-benzofuran-2,4'-oxane] |
InChI |
InChI=1S/C12H13FO2/c13-10-2-1-9-8-12(15-11(9)7-10)3-5-14-6-4-12/h1-2,7H,3-6,8H2 |
InChI Key |
FIDRMYNIGYJEID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
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